Fluorescein-diisobutyrate-6-amide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

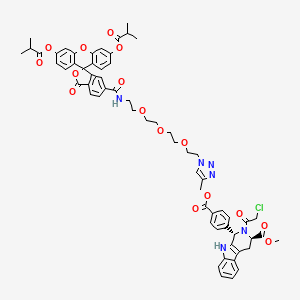

C62H61ClN6O16 |

|---|---|

分子量 |

1181.6 g/mol |

IUPAC名 |

methyl (1S,3R)-1-[4-[[1-[2-[2-[2-[2-[[3',6'-bis(2-methylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxycarbonyl]phenyl]-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C62H61ClN6O16/c1-35(2)57(72)82-41-15-18-46-51(29-41)84-52-30-42(83-58(73)36(3)4)16-19-47(52)62(46)48-28-39(14-17-44(48)60(75)85-62)56(71)64-20-22-78-24-26-80-27-25-79-23-21-68-33-40(66-67-68)34-81-59(74)38-12-10-37(11-13-38)55-54-45(43-8-6-7-9-49(43)65-54)31-50(61(76)77-5)69(55)53(70)32-63/h6-19,28-30,33,35-36,50,55,65H,20-27,31-32,34H2,1-5H3,(H,64,71)/t50-,55+/m1/s1 |

InChIキー |

CWRBSSPFNWQQHF-AGBIJSFVSA-N |

異性体SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCN6C=C(N=N6)COC(=O)C7=CC=C(C=C7)[C@H]8C9=C(C[C@@H](N8C(=O)CCl)C(=O)OC)C1=CC=CC=C1N9)C(=O)O3 |

正規SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCN6C=C(N=N6)COC(=O)C7=CC=C(C=C7)C8C9=C(CC(N8C(=O)CCl)C(=O)OC)C1=CC=CC=C1N9)C(=O)O3 |

製品の起源 |

United States |

Foundational & Exploratory

Fluorescein-diisobutyrate-6-amide: A Technical Guide to a Novel Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein-diisobutyrate-6-amide is a specialized derivative of the widely-used fluorophore, fluorescein (B123965). This technical guide provides an in-depth overview of its chemical properties, synthesis, and its significant role as a potent inducer of ferroptosis, a unique form of programmed cell death. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this compound for cancer research and other therapeutic applications. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its practical application in a laboratory setting.

Introduction to this compound

This compound is a chemical probe that has gained attention for its ability to induce ferroptosis. Structurally, it is a derivative of 6-aminofluorescein (B15268) where the two hydroxyl groups on the xanthene core are protected by diisobutyrate groups. This modification is crucial as it renders the molecule non-fluorescent until the protecting groups are cleaved. The "6-amide" designation indicates that a functional group is attached via an amide linkage at the 6-position of the fluorescein structure, which can be utilized for conjugation to other molecules. Its primary application, as identified in recent studies, is in the investigation of ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[1]

Physicochemical Properties

The core of this compound is the fluorescein molecule, a xanthene dye known for its high fluorescence quantum yield.[2] The parent compound, 6-aminofluorescein, exhibits an excitation maximum at approximately 490 nm and an emission maximum at 515 nm.[3][4] However, the diisobutyrate modification significantly alters these properties, rendering the compound latent until enzymatic or chemical cleavage restores the fluorescent nature of the fluorescein core.

| Property | Value | Reference |

| Core Structure | Fluorescein | [5][6] |

| Functionalization | Amine group at the 6-position, Diisobutyrate protecting groups | [7][8] |

| Parent Compound (6-Aminofluorescein) CAS Number | 51649-83-3 | |

| Parent Compound (6-Aminofluorescein) Molecular Formula | C₂₀H₁₃NO₅ | |

| Parent Compound (6-Aminofluorescein) Molecular Weight | 347.32 g/mol | |

| Fluorescence (of deprotected core) | Excitation: ~490-496 nm, Emission: ~515-521 nm | [3][4] |

| Solubility | Generally soluble in organic solvents like DMSO. | [4] |

Synthesis and Chemical Characterization

The synthesis of this compound involves a multi-step process that begins with the synthesis of 6-aminofluorescein, followed by the protection of the hydroxyl groups with isobutyric anhydride, and finally, the formation of the amide bond at the 6-position.

Synthesis of 6-Aminofluorescein

The synthesis of 6-aminofluorescein is typically achieved through the condensation of 4-nitrophthalic acid and resorcinol, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of a Mixture of 5- and 6-Nitrofluoresceins

-

Reactants: 220 g (2 mol) of resorcinol, 211 g (1 mol) of 4-nitrophthalic acid, and 300 ml of orthophosphoric acid (90%).

-

Procedure:

-

Combine resorcinol, 4-nitrophthalic acid, and orthophosphoric acid in a three-necked round-bottom flask equipped with a thermometer, mechanical stirrer, and reflux condenser.

-

Heat the mixture to 135°C and maintain this temperature for 3.5 hours.

-

Cool the reaction mixture to 100°C and pour it into 1 liter of distilled water preheated to 80°C.

-

Rinse the reaction flask with 0.5 L of hot distilled water and add it to the main mixture.

-

Stir for 1 hour, filter the precipitate, and transfer it to a 2 L flask.

-

Add 1 liter of distilled water, boil for 1 hour, and filter while hot.

-

Dry the resulting solid at 110°C in a vacuum oven to a constant weight to yield a mixture of 5- and 6-nitrofluoresceins.

-

The subsequent separation of the 6-nitrofluorescein isomer and its reduction to 6-aminofluorescein can be achieved through established chemical methods.[7][8]

Synthesis of this compound

Detailed synthesis protocols for this compound are described in the patent literature, specifically in US Patent US20190263802A1, which outlines the preparation of pyridoindole compounds with ferroptosis-inducing activity.[1] The general approach involves the acylation of the hydroxyl groups of 6-aminofluorescein with isobutyric anhydride, followed by the coupling of a desired moiety to the 6-amino group via amide bond formation.

General Experimental Protocol: Amide Bond Formation

-

Reactants: A carboxylic acid (1.0 eq), the amine-containing molecule (in this case, 6-aminofluorescein diisobutyrate, 1.1 eq), a coupling reagent such as HATU (1.1 eq), and a non-nucleophilic base like DIPEA or TEA (2.0 eq).

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF).

-

Add the coupling reagent (HATU) and the base (DIPEA or TEA) and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the 6-aminofluorescein diisobutyrate to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or DCM.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.[9]

-

Mechanism of Action in Ferroptosis

This compound is classified as a potent inducer of ferroptosis.[1] Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. The precise mechanism by which this compound induces ferroptosis is detailed in the relevant patent literature and likely involves the generation of reactive oxygen species (ROS) that lead to the accumulation of lipid hydroperoxides, a hallmark of ferroptosis.

The process of ferroptosis is complex and can be influenced by various cellular pathways. Key proteins involved include GPX4, which is a crucial enzyme that neutralizes lipid peroxides, and Peroxiredoxin 6 (Prdx6), which also plays a role in suppressing ferroptosis in certain cell types like lung endothelial cells.[10] The induction of ferroptosis by this compound likely involves the overwhelming of these protective mechanisms.

Experimental Applications and Protocols

The primary application of this compound is as a tool to induce and study ferroptosis in cancer cells.[1] Its latent fluorescent properties can also be potentially exploited for imaging applications, where the cleavage of the diisobutyrate groups would signal its activation within the cellular environment.

Induction of Ferroptosis in Cell Culture

Experimental Protocol: Cell Treatment

-

Cell Lines: Various cancer cell lines susceptible to ferroptosis.

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent such as DMSO.

-

Procedure:

-

Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

-

Remove the existing medium from the cells and replace it with the medium containing the compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Assess cell viability using standard assays such as MTT or CellTiter-Glo.

-

Detection of Lipid Peroxidation

A key indicator of ferroptosis is the accumulation of lipid peroxides. This can be measured using fluorescent probes like BODIPY 581/591 C11.

Experimental Protocol: Lipid ROS Measurement

-

Reagent: BODIPY 581/591 C11.

-

Procedure:

-

Treat cells with this compound as described above.

-

In the final hours of incubation, add BODIPY 581/591 C11 to the cell culture medium at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes.

-

Wash the cells with PBS.

-

Analyze the cells using fluorescence microscopy or flow cytometry. The probe will shift its fluorescence emission from red to green upon oxidation.

-

Conclusion

This compound is a valuable chemical tool for the study of ferroptosis. Its unique properties, including its potency as a ferroptosis inducer and its latent fluorescence, make it a versatile compound for research in cancer biology and drug development. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this compound into their experimental workflows. Further investigation into its precise molecular targets and its efficacy in in vivo models will be crucial for translating its potential into therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fluorescein Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. Fluorescence properties of free and protein bound fluorescein dyes. I. Macrospectrofluorometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Aminofluorescein | TargetMol [targetmol.com]

- 5. nathan.instras.com [nathan.instras.com]

- 6. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Peroxiredoxin 6 suppresses ferroptosis in lung endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorescein-diisobutyrate-6-amide (CAS Number 2375357-99-4): A Novel Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein-diisobutyrate-6-amide is a novel small molecule identified as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and experimental protocols for its application in cancer research. The information presented herein is primarily derived from patent literature, specifically US patent US20190263802A1, which outlines its synthesis and bioactivity.

Introduction

Ferroptosis is a distinct form of programmed cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). Unlike apoptosis, it is not dependent on caspase activity. The induction of ferroptosis has emerged as a promising therapeutic strategy for cancers that are resistant to traditional therapies. This compound (CAS 2375357-99-4) has been identified as a potent ferroptosis inducer, making it a valuable tool for researchers in oncology and cell biology.[1]

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2375357-99-4 | MedChemExpress |

| Molecular Formula | C₆₂H₆₁ClN₆O₁₆ | MedChemExpress |

| Molecular Weight | 1181.63 g/mol | MedChemExpress |

Note: Further physical properties such as melting point, boiling point, and spectral data (absorption/emission maxima) are not publicly available at this time.

Mechanism of Action: Induction of Ferroptosis

This compound exerts its biological effect by inducing ferroptosis. The precise molecular target within the ferroptosis pathway has not been fully elucidated in publicly available literature. However, the patent literature suggests that compounds of this class may function by inhibiting Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that neutralizes lipid peroxides, thereby protecting cells from ferroptotic death. Its inhibition leads to an accumulation of lipid ROS and subsequent cell death.

The canonical ferroptosis pathway is initiated by one of two major routes: the extrinsic pathway, involving the inhibition of the cystine/glutamate antiporter (System Xc-), or the intrinsic pathway, characterized by the direct inhibition of GPX4. Both pathways converge on the accumulation of lethal lipid peroxidation.

References

An In-depth Technical Guide to Fluorescein-diisobutyrate-6-amide: A Novel Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy for cancer. A variety of small molecules have been identified that can induce ferroptosis, offering potential avenues for the development of novel anti-cancer agents. This technical guide focuses on Fluorescein-diisobutyrate-6-amide, a compound identified as a potent inducer of ferroptosis.[1] This document provides a comprehensive overview of its synthesis, mechanism of action, biological activity, and the experimental protocols relevant to its study.

Core Concepts of Ferroptosis

Ferroptosis is distinct from other forms of programmed cell death like apoptosis. The central event in ferroptosis is the iron-catalyzed peroxidation of polyunsaturated fatty acids within cellular membranes. This process is normally kept in check by the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which utilizes glutathione (GSH) to neutralize lipid hydroperoxides.[2][3] Inhibition of GPX4 or depletion of GSH leads to an accumulation of lipid reactive oxygen species (ROS), culminating in oxidative damage and cell death.[2][3]

Two major classes of ferroptosis inducers have been characterized:

-

Class 1: Compounds like erastin (B1684096) that inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of cysteine, a key precursor for GSH synthesis.[4]

-

Class 2: Compounds like RSL3 that directly inhibit GPX4.[4]

Synthesis of this compound

The synthesis of this compound is based on the general procedures outlined for related compounds in the patent literature.[5] The process involves the acylation of an amino-fluorescein derivative. While the patent does not provide a specific synthesis for this exact molecule, a representative synthetic scheme can be proposed based on standard organic chemistry principles and the information available for analogous structures.

A plausible synthetic route would involve the reaction of 6-aminofluorescein (B15268) with isobutyryl chloride in the presence of a suitable base to form the diisobutyrate ester, followed by amidation at the 6-position.

Quantitative Data

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the patent it is associated with describes the activity of a series of related compounds.[5] The data presented below is representative of the potency of this class of ferroptosis inducers.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| (Representative from patent) | HT-1080 | 0.05 - 1 | [5] |

| (Representative from patent) | BJeLR | 0.1 - 5 | [5] |

Mechanism of Action

The precise molecular target of this compound has not been definitively elucidated in publicly available literature. However, based on the characterization of similar ferroptosis inducers, it is hypothesized to function by either directly or indirectly inhibiting GPX4, or by promoting the generation of lipid ROS through other mechanisms. The core signaling pathway of ferroptosis is depicted below.

Caption: Canonical Ferroptosis Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the ferroptosis-inducing activity of this compound.

Cell Viability Assay

This protocol determines the concentration-dependent effect of the compound on cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., HT-1080)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Ferrostatin-1 (ferroptosis inhibitor)

-

Z-VAD-FMK (apoptosis inhibitor)

-

Necrosulfonamide (necroptosis inhibitor)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

For inhibitor co-treatment, pre-incubate cells with Ferrostatin-1 (1 µM), Z-VAD-FMK (20 µM), or Necrosulfonamide (5 µM) for 1 hour.

-

Remove the old medium and add the medium containing the compound and/or inhibitors.

-

Incubate for 24-48 hours.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Plot cell viability against compound concentration to determine the IC50 value.

-

Lipid Peroxidation Assay

This assay directly measures the hallmark of ferroptosis, the accumulation of lipid ROS.

-

Materials:

-

Treated cells from the viability assay setup

-

C11-BODIPY™ 581/591 (Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound with or without Ferrostatin-1 as described above.

-

At the end of the treatment period, harvest the cells by trypsinization.

-

Wash the cells with PBS.

-

Resuspend the cells in PBS containing 2 µM C11-BODIPY™ 581/591.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation.

-

Western Blot Analysis for GPX4 Expression

This experiment can help determine if the compound affects the expression level of GPX4.

-

Materials:

-

Treated cells

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-GPX4, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

-

Procedure:

-

Treat cells with the compound for the desired time.

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for screening and characterizing a novel ferroptosis inducer.

Caption: Experimental Workflow for Ferroptosis Inducer.

Caption: Logical Flow for Identifying Ferroptosis.

Conclusion

This compound represents a promising chemical scaffold for the development of novel anti-cancer therapeutics that act by inducing ferroptosis. While further research is needed to fully elucidate its mechanism of action and in vivo efficacy, the information provided in this guide serves as a valuable resource for researchers in the field. The detailed protocols and conceptual frameworks presented herein will facilitate the investigation of this and other potential ferroptosis-inducing compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ferroptosis Pathway | Rockland [rockland.com]

- 4. Induction of ferroptosis by photodynamic therapy and enhancement of antitumor effect with ferroptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20190263802A1 - Compounds and method of use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Fluorescein-diisobutyrate-6-amide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, proposed synthetic pathway for Fluorescein-diisobutyrate-6-amide and its derivatives. Due to the absence of a direct, published synthesis for this specific molecule, the following protocols are constructed from established, analogous chemical reactions found in the literature, including the synthesis of aminofluoresceins and the acylation of phenols. The proposed route is designed to be chemically sound and provides a strong foundation for researchers aiming to synthesize this compound.

The proposed synthesis involves a multi-step process beginning with the creation of the fluorescein (B123965) core, followed by functionalization to introduce the desired isobutyrate and amide moieties. The key strategic decision in this proposed pathway is the protection of the phenolic hydroxyl groups via isobutyrylation before the reduction of the nitro group. This approach prevents undesired side reactions with the amine and simplifies the purification and separation of isomers.

Overall Synthetic Workflow

The synthesis is logically divided into five principal stages:

-

Synthesis of a mixture of 5- and 6-Nitrofluorescein.

-

Di-isobutyrylation of the nitrofluorescein mixture.

-

Isomer separation to isolate 6-Nitrofluorescein Diisobutyrate.

-

Reduction of the nitro group to yield 6-Aminofluorescein Diisobutyrate.

-

N-acylation of the 6-amino group to form the final amide product.

Caption: Proposed multi-stage synthetic workflow for this compound derivatives.

Experimental Protocols and Data

The following sections provide detailed methodologies for each key stage of the proposed synthesis. Quantitative data, where available, is derived from analogous reactions reported in the literature and should be considered as target values for optimization.

Stage 1: Synthesis of 5- & 6-Nitrofluorescein Mixture

This stage involves the acid-catalyzed condensation of 4-nitrophthalic acid with resorcinol to form a mixture of the 5- and 6-nitrofluorescein isomers.

Reaction Scheme:

Caption: Condensation reaction to form the nitrofluorescein core.

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add resorcinol (2.0 eq) and 4-nitrophthalic acid (1.0 eq).

-

Add orthophosphoric acid (approx. 1.4 mL per gram of 4-nitrophthalic acid).

-

Heat the mixture to 135°C and maintain this temperature with stirring for 3.5 hours.[1]

-

Cool the reaction mixture to 100°C and pour it into hot (80°C) distilled water.

-

Stir the resulting suspension for 1 hour, then collect the precipitate by filtration.

-

The precipitate is then boiled in distilled water for 1 hour and filtered while hot to remove excess reactants.

-

Dry the resulting solid (a mixture of 5- and 6-nitrofluoresceins) in a vacuum oven at 110°C to a constant weight.

| Parameter | Value | Reference |

| Reactant Molar Ratio | 1 : 2 (4-Nitrophthalic Acid : Resorcinol) | [1] |

| Catalyst | Orthophosphoric Acid | [1] |

| Reaction Temperature | 135 °C | [1] |

| Reaction Time | 3.5 hours | [1] |

| Typical Yield | ~90% (for the isomer mixture) | [1] |

Stage 2 & 3: Di-isobutyrylation and Isomer Separation

This crucial step involves the acylation of the phenolic hydroxyl groups of the nitrofluorescein mixture with isobutyric anhydride. The resulting diisobutyrate esters exhibit different solubilities, which allows for the separation of the 5- and 6-isomers by fractional crystallization. This method is analogous to the separation of nitrofluorescein isomers using propionic or acetic anhydride.[1][2]

Protocol:

-

Suspend the mixture of 5- and 6-nitrofluoresceins (1.0 eq) in isobutyric anhydride (approx. 8.0 eq).

-

Heat the mixture to boiling and maintain reflux for 2.5 hours.[1] The solid should dissolve as the reaction progresses.

-

Cool the reaction mixture. The 5-nitrofluorescein diisobutyrate isomer is expected to precipitate first due to its generally lower solubility (analogous to the dipropionate and diacetate derivatives).[1][2]

-

Collect the precipitated solid (5-isomer) by filtration and wash with ethanol.

-

The filtrate, now enriched with the 6-nitrofluorescein diisobutyrate isomer, is treated with distilled water to precipitate the crude product.

-

The crude 6-isomer can be further purified by recrystallization from a suitable solvent system such as benzene (B151609) or an ethanol-toluene mixture.[1][2]

| Parameter | Value | Reference (Analogous Reaction) |

| Acylating Agent | Isobutyric Anhydride | [1] |

| Reactant Molar Ratio | 1 : 8 (Nitrofluorescein : Anhydride) | [1] |

| Reaction Conditions | Boiling, 2.5 hours | [1] |

| Separation Method | Fractional Crystallization | [1][2] |

| Typical Yield (5-isomer) | ~25% (for the dipropionate analog) | [1] |

| Typical Yield (6-isomer) | Varies, recovered from mother liquor | [1] |

Stage 4: Reduction of 6-Nitrofluorescein Diisobutyrate

The isolated 6-nitrofluorescein diisobutyrate is then reduced to the corresponding amine. A common method for this transformation is using an aqueous solution of sodium sulfide.[1]

Reaction Scheme:

References

An In-depth Technical Guide to the Chemical Properties of Fluorescein-diisobutyrate-6-amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and fluorescent properties of Fluorescein-diisobutyrate-6-amide, a fluorogenic substrate with applications in enzymatic assays and cellular imaging. This document details its core chemical data, a plausible synthetic pathway, its mechanism of action as a fluorogenic probe, and a detailed experimental protocol for its use in detecting enzymatic activity.

Core Chemical Properties

This compound is a derivative of the widely used fluorophore, 6-aminofluorescein (B15268). In this compound, the phenolic hydroxyl groups of the fluorescein (B123965) core are protected by isobutyrate esters, and the amine group at the 6-position is modified to form an amide linkage. The isobutyrate groups render the molecule colorless and non-fluorescent. Enzymatic or chemical hydrolysis of these ester groups releases the highly fluorescent 6-aminofluorescein.

Note on a Commercial Variant: A commercially available product named "this compound" is a significantly more complex molecule (Molecular Formula: C62H61ClN6O16, Molecular Weight: 1181.63) where the fluorescein derivative is conjugated to a larger pyridoindole structure that induces ferroptosis.[1][2] This guide focuses on the fundamental this compound moiety, which acts as the fluorogenic reporter.

The properties of the core 6-aminofluorescein, which is the fluorescent product of hydrolysis, are well-characterized and provided for reference.

Table 1: Core Chemical and Physical Properties

| Property | Value | Reference |

| Core Molecule | 6-Aminofluorescein | |

| Molecular Formula | C20H13NO5 | [3][4] |

| Molecular Weight | 347.32 g/mol | [3][4] |

| Appearance | Yellow to orange powder | [3] |

| Melting Point | 285 °C (decomposes) | [3][4] |

| Solubility | Soluble in DMSO, methanol, and acetone | [3][5] |

| Derivatized Probe | This compound (Estimated) | |

| Molecular Formula | C28H25NO7 (for the simplest amide, formamide) | |

| Molecular Weight | ~487.5 g/mol (for the simplest amide, formamide) | |

| Appearance | Likely a colorless or pale solid | |

| Solubility | Expected to have good solubility in organic solvents like DMSO, DMF, and ethyl acetate |

Table 2: Spectral Properties

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Conditions | Reference |

| This compound (unhydrolyzed) | Non-fluorescent | Non-fluorescent | - | |

| 6-Aminofluorescein (hydrolyzed product) | ~490 nm | ~520 nm | 0.1 M Tris pH 9.0 | [3] |

| 6-Aminofluorescein | 495 nm | 515 nm | In DMSO or PBS | [5] |

Synthesis and Mechanism of Action

Plausible Synthetic Pathway

Step-by-step Explanation:

-

Protection of the Amine Group: The amino group of 6-aminofluorescein is first protected to prevent it from reacting during the subsequent acylation step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

-

Acylation of Hydroxyl Groups: The N-protected 6-aminofluorescein is then reacted with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride, in the presence of a base. This reaction forms ester linkages with the phenolic hydroxyl groups of the fluorescein core.

-

Deprotection of the Amine Group: The Boc protecting group is removed from the amine, typically using a strong acid like trifluoroacetic acid (TFA), to yield 6-aminofluorescein diisobutyrate.

-

Amide Bond Formation: Finally, the free amino group of 6-aminofluorescein diisobutyrate is coupled with a desired carboxylic acid to form the final amide product. This step usually requires an activating agent for the carboxylic acid, such as HATU or EDC.

Mechanism of Action as a Fluorogenic Probe

The functionality of this compound as a fluorogenic probe is dependent on the enzymatic cleavage of the isobutyrate ester groups.

In its native state, the molecule is non-fluorescent because the ester groups prevent the electronic delocalization in the xanthene ring system that is responsible for fluorescence. Upon interaction with esterases, the isobutyrate groups are hydrolyzed. This hydrolysis restores the phenolic hydroxyl groups, leading to the formation of the highly fluorescent 6-aminofluorescein. The resulting fluorescence intensity is directly proportional to the enzymatic activity.

Experimental Protocols

The following is a detailed methodology for a typical enzymatic assay using this compound as a fluorogenic substrate. This protocol is based on general principles for similar assays, such as those using fluorescein diacetate (FDA).[6][7][8]

Materials and Reagents

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or Tris buffer at an optimal pH for the enzyme of interest)

-

Enzyme solution (e.g., purified esterase or cell lysate)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Experimental Workflow

Detailed Procedure

-

Preparation of Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Store the stock solution at -20°C, protected from light.

-

-

Preparation of Working Solution:

-

On the day of the experiment, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically for the specific enzyme and assay conditions.

-

-

Enzyme Preparation:

-

Prepare serial dilutions of the enzyme solution in the assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well black microplate, add the enzyme dilutions and assay buffer to a final volume of 50 µL.

-

Include control wells containing only the assay buffer (no enzyme) to measure background fluorescence.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well, bringing the total volume to 100 µL.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the optimal temperature for the enzyme.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.

-

Use an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 520 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control wells) from the values obtained for the enzyme-containing wells.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

-

Alternatively, for endpoint assays, plot the final fluorescence intensity against the enzyme concentration.

-

Applications in Research and Drug Development

This compound and similar fluorogenic substrates are valuable tools for:

-

High-throughput screening: Identifying inhibitors or activators of specific esterases.

-

Enzyme kinetics studies: Determining kinetic parameters such as Km and Vmax.

-

Cell viability and cytotoxicity assays: Measuring the overall esterase activity in living cells as an indicator of cell health.

-

Reporter gene assays: Using an esterase as a reporter enzyme.

-

Drug delivery studies: Monitoring the release of a drug that is conjugated via an ester linkage.

This in-depth guide provides a solid foundation for researchers and professionals to understand and utilize the chemical properties of this compound in their work. The provided protocols and diagrams offer a practical starting point for developing specific assays and experiments.

References

- 1. Synthesis and study of the fluorescein conjugate of the nucleotide dPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Aminofluorescein fluorescence, BioReagent, 95 HPLC 51649-83-3 [sigmaaldrich.com]

- 4. 6-Aminofluorescein 51649-83-3 [sigmaaldrich.com]

- 5. 6-Aminofluorescein | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Fluorescein Diacetate Hydrolysis as a Measure of Total Microbial Activity in Soil and Litter - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescein-diisobutyrate-6-amide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of Fluorescein-diisobutyrate-6-amide, a potent ferroptosis inducer. Due to the limited availability of specific experimental data in the public domain for this compound, this document focuses on providing a robust framework for researchers to evaluate its physicochemical properties. The guide outlines detailed experimental protocols for determining solubility and stability, based on established scientific principles and regulatory guidelines. Furthermore, it presents predicted properties based on the chemical structure of the molecule and the known characteristics of its parent compound, fluorescein (B123965), and related derivatives. This guide is intended to be a valuable resource for scientists working with this compound, enabling them to design and execute appropriate experimental plans for its handling, formulation, and application.

Introduction

This compound is a specialized derivative of the widely used fluorophore, fluorescein. It has been identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] This property makes it a compound of significant interest for research in cancer biology and other therapeutic areas where the modulation of ferroptosis is a target.

The core structure of fluorescein is modified with two isobutyrate ester groups and a 6-amide linkage. These modifications are expected to significantly alter the physicochemical properties of the parent molecule, particularly its solubility and stability. Understanding these properties is critical for its effective use in experimental settings, including in vitro cell-based assays and in vivo studies. This guide provides a theoretical and practical framework for approaching the characterization of this compound.

Predicted Physicochemical Properties

While specific experimental data for this compound is not currently available, its chemical structure allows for several predictions regarding its solubility and stability.

Predicted Solubility

The parent molecule, fluorescein, is known to be poorly soluble in water but soluble in many organic solvents such as ethanol, methanol, and acetone, as well as in dilute aqueous bases.[3][4][5] The addition of two lipophilic isobutyrate ester groups to the fluorescein core in this compound is expected to further decrease its aqueous solubility and enhance its solubility in nonpolar organic solvents. The amide linkage at the 6-position may have a lesser impact on solubility compared to the bulky ester groups.

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low / Insoluble | Based on the insolubility of fluorescein and the addition of lipophilic isobutyrate groups. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Similar to water; physiological pH is unlikely to significantly improve solubility of the esterified form. |

| Dimethyl Sulfoxide (DMSO) | High | Common solvent for nonpolar organic compounds. |

| Dimethylformamide (DMF) | High | Common solvent for nonpolar organic compounds. |

| Ethanol | Moderate to High | The ester groups may enhance solubility in alcohols compared to the parent fluorescein. |

| Methanol | Moderate to High | Similar to ethanol. |

| Acetonitrile (B52724) | Moderate | A polar aprotic solvent that should be capable of dissolving the compound. |

| Chloroform | High | A nonpolar organic solvent expected to be effective for this lipophilic molecule. |

Predicted Stability

The stability of this compound will be influenced by several factors, including pH, temperature, and light exposure.

-

pH Stability: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions, which would yield fluorescein-6-amide and isobutyric acid. The amide bond is generally more stable than the ester bonds but can also be hydrolyzed under more extreme pH and temperature conditions. The fluorescence of the parent fluorescein molecule is known to be pH-dependent.[5][6]

-

Thermal Stability: As a complex organic molecule, it is expected to have a defined melting point but may degrade at elevated temperatures. General storage recommendations for similar compounds are often at -20°C to ensure long-term stability.

-

Photostability: Fluorescein and its derivatives are known to be sensitive to light, which can lead to photobleaching and degradation.[6] It is highly probable that this compound is also light-sensitive and should be protected from light during storage and handling.

Experimental Protocols for Characterization

The following sections provide detailed, generic protocols for determining the solubility and stability of this compound.

Solubility Determination Protocol (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system with a suitable detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax, or HPLC).

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Table 2: Template for Recording Solubility Data

| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |

| Water | 25 | |||||

| PBS (pH 7.4) | 25 | |||||

| DMSO | 25 | |||||

| Ethanol | 25 | |||||

| (add other solvents as needed) |

Stability Assessment Protocol (Forced Degradation Studies)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies expose the compound to stress conditions more severe than accelerated stability testing.[3][7][8]

Materials:

-

This compound

-

Stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber compliant with ICH Q1B guidelines[6][9][10]

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Test Samples:

-

Prepare solutions of this compound at a known concentration in the appropriate stress medium.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the compound solution with HCl solution and incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the compound solution with NaOH solution and incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the compound solution with H₂O₂ solution and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

-

Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9][10] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect and quantify any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Assess peak purity of the parent compound to ensure the analytical method is stability-indicating.

-

Table 3: Template for Recording Forced Degradation Data

| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |

| 0.1 M HCl | 2, 8, 24 | 60 | |||

| 0.1 M NaOH | 2, 8, 24 | 60 | |||

| 3% H₂O₂ | 2, 8, 24 | Room Temp | |||

| Thermal (Solid) | 24, 48, 72 | 80 | |||

| Thermal (Solution) | 24, 48, 72 | 80 | |||

| Photostability | (ICH Q1B) | (ICH Q1B) |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a generic experimental workflow for solubility and stability testing and a hypothetical signaling pathway for ferroptosis induction by this compound.

Conclusion

This compound is a promising research tool for investigating ferroptosis. While specific data on its solubility and stability are lacking, this guide provides a comprehensive framework for its characterization. Based on its structure, the compound is predicted to be poorly soluble in aqueous media but soluble in organic solvents like DMSO and DMF. It is also expected to be susceptible to hydrolysis, particularly at the ester linkages, and sensitive to light. The detailed experimental protocols provided herein will enable researchers to systematically determine the precise solubility and stability profiles of this compound, ensuring its appropriate handling and use in future studies. The generation of such data will be a valuable contribution to the scientific community and will facilitate the broader application of this potent ferroptosis inducer.

References

- 1. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. ijcrt.org [ijcrt.org]

- 6. Designing Photostability Testing Protocols for Regulatory Submissions – StabilityStudies.in [stabilitystudies.in]

- 7. resolvemass.ca [resolvemass.ca]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Spectral Properties of Fluorescein Derivatives: A Focus on Fluorescein-diisobutyrate-6-amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectral properties of Fluorescein-diisobutyrate-6-amide. Due to a lack of specific published data for this particular derivative, this document leverages extensive information on the parent fluorophore, fluorescein (B123965), and its other derivatives to project the expected spectral characteristics and provide robust experimental protocols for their determination.

Introduction to Fluorescein and its Derivatives

Fluorescein is a widely utilized synthetic organic compound belonging to the xanthene dye family.[1][] Its popularity in various scientific fields, including fluorescence microscopy, immunoassays, and molecular biology, stems from its strong fluorescence upon excitation with ultraviolet or blue light.[1][] The spectral properties of fluorescein derivatives can be modulated by chemical modifications to the core structure, which can alter the emission wavelength, intensity, and photostability.[1] this compound is a derivative of fluorescein that has been identified as a potent inducer of ferroptosis, a form of programmed cell death, making it a compound of interest in cancer research.[3]

Anticipated Spectral Properties of this compound

The spectral properties of fluorescein and its derivatives are influenced by the solvent environment and pH.[4][5] The core fluorescein structure typically exhibits an absorption maximum around 490 nm and an emission maximum around 514 nm in aqueous solution.[6] The addition of diisobutyrate and amide groups is expected to cause solvatochromic shifts in the absorption and emission spectra. The isobutyrate groups, being esters, may alter the electron density of the xanthene ring, while the amide group can participate in hydrogen bonding, further influencing the spectral properties.

Table 1: Expected Spectral Properties of this compound in Comparison to Fluorescein

| Property | Fluorescein (in 0.1 N NaOH) | This compound (Predicted) |

| Absorption Maximum (λ_abs) | ~490 nm[6] | Likely slight red or blue shift (480-500 nm) |

| Emission Maximum (λ_em) | ~514 nm[6] | Likely slight red or blue shift (510-530 nm) |

| Molar Extinction Coefficient (ε) | ~92,300 cm⁻¹M⁻¹ at 500.2 nm[7] | Expected to be high, in the range of 70,000-100,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ_f) | ~0.925[8] | Expected to be high, but may be slightly lower than fluorescein due to the substitutions |

| Fluorescence Lifetime (τ_f) | ~4.0 ns[5] | Expected to be in the nanosecond range, similar to fluorescein |

Experimental Protocols for Spectral Characterization

To precisely determine the spectral properties of this compound, the following experimental protocols are recommended.

The absorption spectrum is measured using a UV-Vis spectrophotometer.

-

Materials:

-

This compound

-

High-purity solvent (e.g., ethanol, DMSO, or a buffered aqueous solution)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

-

Protocol:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution.

-

Measure the absorbance of each dilution across a relevant wavelength range (e.g., 350-600 nm).

-

Use the solvent as a blank reference.

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

-

The fluorescence emission spectrum and quantum yield are measured using a fluorometer.

-

Materials:

-

Protocol for Emission Spectrum:

-

Place the sample solution in the fluorometer.

-

Set the excitation wavelength to the determined λ_abs.

-

Scan a range of emission wavelengths (e.g., λ_abs + 10 nm to 700 nm).

-

The wavelength with the highest fluorescence intensity is the emission maximum (λ_em).

-

-

Protocol for Relative Quantum Yield Measurement:

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Visualization of Experimental Workflows and Biological Context

The following diagram outlines a typical workflow for the spectral characterization of a novel fluorescent compound like this compound.

Caption: Workflow for spectral characterization.

This compound has been identified as an inducer of ferroptosis.[3] This process is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The simplified pathway is illustrated below.

Caption: Simplified ferroptosis induction pathway.

Conclusion

References

- 1. Antimicrobial, antioxidant, cell imaging and sensing applications of fluorescein derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nathan.instras.com [nathan.instras.com]

- 5. mdpi.com [mdpi.com]

- 6. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 7. omlc.org [omlc.org]

- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescein [omlc.org]

Fluorescein-diisobutyrate-6-amide: A Technical Guide to Cellular Uptake and Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein-diisobutyrate-6-amide is a specialized fluorescent probe increasingly recognized for its role as a potent inducer of ferroptosis, a unique iron-dependent form of programmed cell death. Understanding its cellular uptake, processing, and subcellular localization is critical for its application in cancer research and drug development. This technical guide synthesizes the current understanding of how this molecule likely enters and acts within cells, based on the known behavior of fluorescein (B123965) derivatives and ferroptosis-inducing agents. This document provides detailed hypothetical mechanisms, experimental protocols for investigation, and quantitative data frameworks to aid researchers in utilizing this compound effectively.

Introduction

This compound is a derivative of the widely used fluorophore, fluorescein. The addition of two isobutyrate ester groups and an amide linkage at the 6-position significantly modifies its chemical properties, enhancing its cell permeability and conferring a specific biological activity. The core function of this compound is to induce ferroptosis, a process characterized by the iron-dependent accumulation of lipid peroxides, which ultimately leads to cell death. This property makes it a valuable tool for studying this cell death pathway and for developing novel anti-cancer therapies.

The lipophilic nature imparted by the diisobutyrate moieties suggests a mechanism of passive diffusion across the plasma membrane. Following cellular entry, it is hypothesized that intracellular esterases cleave the isobutyrate groups, trapping the now polar fluorescein-6-amide molecule inside the cell and activating its ferroptosis-inducing capabilities.

Hypothesized Cellular Uptake and Activation Pathway

The cellular uptake and activation of this compound can be conceptualized as a multi-step process. The lipophilic character of the full molecule allows it to passively diffuse across the lipid bilayer of the cell membrane. Once in the cytoplasm, ubiquitous intracellular esterases are thought to hydrolyze the two isobutyrate ester groups. This enzymatic cleavage serves two primary purposes: it converts the molecule into its more polar, cell-impermeant form, effectively trapping it within the cell, and it unmasks the active moiety responsible for inducing ferroptosis.

Subcellular Localization and Mechanism of Action

Following its activation, the resulting Fluorescein-6-amide is believed to exert its pro-ferroptotic effects primarily at the endoplasmic reticulum (ER) and mitochondria. Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS). The active form of the compound is thought to contribute to this process, potentially by inhibiting key antioxidant enzymes like glutathione (B108866) peroxidase 4 (GPX4) or by disrupting iron metabolism, leading to an increase in labile iron pools that catalyze lipid peroxidation. The ER is a major site of lipid synthesis, making it a critical location for the initiation of lipid peroxidation in ferroptosis.

Quantitative Data Presentation

While specific quantitative data for this compound is not widely available in the literature, researchers can generate such data using the protocols outlined in this guide. The following tables provide a template for organizing experimental results.

Table 1: Cellular Uptake of this compound

| Cell Line | Concentration (µM) | Incubation Time (hours) | Mean Intracellular Fluorescence (Arbitrary Units) | Standard Deviation |

Table 2: IC50 Values for Ferroptosis Induction

| Cell Line | Treatment Duration (hours) | IC50 (µM) | 95% Confidence Interval |

Experimental Protocols

The following protocols provide a framework for studying the cellular uptake and localization of this compound.

Cell Culture and Seeding

-

Culture selected cancer cell lines (e.g., HT-1080, PANC-1) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For imaging experiments, seed cells onto glass-bottom dishes or multi-well plates at a density that allows for individual cell visualization after 24 hours. For quantitative uptake assays, seed cells in 96-well black, clear-bottom plates.

Cellular Uptake Assay (Quantitative)

This protocol is designed to quantify the cellular accumulation of the probe over time.

-

Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations.

-

Incubation: Remove the culture medium from the seeded cells and replace it with the medium containing the fluorescent probe. Incubate for various time points (e.g., 0.5, 1, 2, 4, 6 hours).

-

Washing: After incubation, aspirate the probe-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular probe.

-

Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) to each well and incubating for 15 minutes at 4°C.

-

Quantification: Transfer the cell lysates to a new 96-well plate and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for fluorescein (e.g., Ex: 494 nm, Em: 521 nm).

-

Normalization: In a parallel plate, determine the protein concentration of the cell lysates using a BCA protein assay to normalize the fluorescence signal to the amount of cellular protein.

Subcellular Localization by Confocal Microscopy

This protocol allows for the visualization of the probe's distribution within the cell.

-

Cell Seeding and Treatment: Seed cells on glass-bottom dishes. After 24 hours, treat the cells with this compound at a concentration determined from uptake or dose-response experiments for a suitable duration (e.g., 4 hours).

-

Organelle Staining (Optional): To co-localize the probe with specific organelles, incubate the cells with organelle-specific fluorescent trackers (e.g., ER-Tracker Red, MitoTracker Red) according to the manufacturer's instructions. This should be done in the final 30 minutes of the incubation with the primary probe.

-

Washing and Fixation: Wash the cells twice with warm PBS. For live-cell imaging, proceed directly to imaging. For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.

-

Imaging: Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for fluorescein and any co-localization dyes. Capture Z-stacks to obtain a three-dimensional view of the probe's distribution.

-

Image Analysis: Analyze the acquired images using image analysis software to determine the degree of co-localization between the fluorescein signal and the organelle trackers.

Conclusion

This compound represents a promising tool for the study of ferroptosis. Its cell-permeant nature, coupled with its specific mechanism of action, allows for the targeted induction of this cell death pathway. The experimental frameworks provided in this guide offer a starting point for researchers to elucidate the precise cellular uptake kinetics, subcellular localization, and downstream effects of this compound. Further investigation into its interactions with cellular components will undoubtedly enhance its utility in both basic research and the development of novel therapeutic strategies.

Unveiling the Molecular intricacies of a Potent Ferroptosis Inducer: A Technical Guide

For Immediate Release

A comprehensive analysis of the compound marketed as Fluorescein-diisobutyrate-6-amide reveals its potent ferroptosis-inducing capabilities, positioning it as a significant tool for researchers in oncology and cell death studies. This technical guide provides an in-depth look at its core molecular features, mechanism of action, and experimental protocols for its application.

Executive Summary

This compound has been identified as a powerful agent for inducing ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. While commercially available, a notable discrepancy exists between its common name and its likely chemical identity. Referenced patent literature suggests that this compound is not a simple fluorescein (B123965) derivative but rather belongs to a class of pyridoindole compounds. This guide will synthesize the available data to provide a cohesive understanding of this molecule for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Initial commercial listings for this compound present a molecular formula of C₆₂H₆₁ClN₆O and a molecular weight of 1181.63. However, the referenced patent for this compound, US20190263802A1 titled "Preparation of pyridoindole compounds with ferroptosis inducing activity," describes a class of molecules with a core pyridoindole structure. This structure accounts for the presence of multiple nitrogen atoms and potential for halogenation, aligning better with the provided molecular formula than a simple fluorescein derivative would.

The "this compound" name likely refers to a specific embodiment within this patent, possibly used as an internal or trivial identifier. The diisobutyrate and amide moieties suggested by the name may be present as substituents on the core pyridoindole scaffold, potentially modulating its solubility and cell permeability. The fluorescein component might be conjugated to the core structure to impart fluorescent properties, aiding in its visualization within cellular systems, or the name could be entirely misleading.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆₂H₆₁ClN₆O | Commercial Vendor |

| Molecular Weight | 1181.63 | Commercial Vendor |

| Core Structure | Pyridoindole | Patent (US20190263802A1) |

| Solubility | No data available | |

| Appearance | No data available |

Table 2: Spectroscopic Properties (Predicted based on Fluorescein Core)

| Property | Wavelength (nm) | Note |

| Excitation Maximum (λex) | ~494 | Based on the parent fluorescein molecule. The actual value for the conjugate may differ. |

| Emission Maximum (λem) | ~521 | Based on the parent fluorescein molecule. The actual value for the conjugate may differ. |

Note: Specific spectroscopic data for the actual pyridoindole compound is not publicly available. The data presented is an estimation assuming a fluorescein conjugate.

Mechanism of Action: Induction of Ferroptosis

The primary mechanism of action for this class of compounds is the induction of ferroptosis. Ferroptosis is a distinct form of programmed cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). The pyridoindole compounds described in the patent literature act as inhibitors of Glutathione Peroxidase 4 (GPX4).

GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage. By inhibiting GPX4, this compound and its parent compounds lead to an unchecked accumulation of lipid peroxides, culminating in plasma membrane rupture and cell death.

Caption: Inhibition of GPX4 by this compound leads to ferroptosis.

Experimental Protocols

General Handling and Storage

Due to the limited stability data, it is recommended to store the compound at -20°C, protected from light and moisture. For experimental use, prepare fresh solutions in an appropriate solvent like DMSO.

In Vitro Ferroptosis Induction Assay

This protocol outlines a general procedure to induce and assess ferroptosis in a cancer cell line.

Materials:

-

Cancer cell line (e.g., HT-1080)

-

Complete cell culture medium

-

This compound

-

Ferrostatin-1 (ferroptosis inhibitor)

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium.

-

For control wells, add medium with DMSO.

-

For rescue experiments, pre-treat cells with Ferrostatin-1 (1 µM) for 1 hour before adding the ferroptosis inducer.

-

Add the compound solutions to the respective wells.

-

-

Incubation: Incubate the plate for 24-48 hours.

-

Viability Assessment: Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

-

Data Analysis: Normalize the viability data to the DMSO-treated control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for in vitro ferroptosis induction and viability assessment.

Lipid ROS Detection

A key hallmark of ferroptosis is the accumulation of lipid reactive oxygen species. This can be detected using fluorescent probes like C11-BODIPY™ 581/591.

Materials:

-

Cells treated as described in section 4.2

-

C11-BODIPY™ 581/591

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

After treatment, remove the culture medium and wash the cells with PBS.

-

Incubate the cells with 2.5 µM C11-BODIPY™ 581/591 in PBS for 30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Analyze the cells using a fluorescence microscope. In the presence of lipid ROS, the fluorescence of the probe will shift from red to green.

-

Alternatively, quantify the fluorescence shift using a flow cytometer.

Conclusion

"this compound" represents a potent class of pyridoindole-based ferroptosis inducers. Its mechanism of action through GPX4 inhibition makes it a valuable tool for studying this regulated cell death pathway and for exploring novel anti-cancer therapeutic strategies. While the exact chemical structure corresponding to the commercial name requires clarification from the supplier, the information derived from the associated patent provides a strong foundation for its application in research. Further characterization of its physicochemical and spectroscopic properties is warranted to fully exploit its potential.

An In-Depth Technical Guide to Fluorescein-diisobutyrate-6-amide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein-diisobutyrate-6-amide is an innovative small molecule under investigation for its potential applications in oncology. This compound is designed as a pro-fluorophore and a pro-drug that can be selectively activated within the tumor microenvironment. Its mechanism of action is predicated on the enzymatic activity of intracellular esterases, which are frequently upregulated in cancer cells. Upon cleavage of the diisobutyrate ester groups, the molecule is converted into a fluorescent entity and a potent inducer of ferroptosis, a form of iron-dependent programmed cell death. This dual functionality offers a promising strategy for simultaneous cancer cell imaging and therapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and protocols for its application in cancer research.

Introduction

The development of targeted cancer therapies is a paramount goal in oncological research. A promising strategy involves the design of prodrugs that are activated by specific conditions or enzymes prevalent in the tumor microenvironment. Intracellular esterases have emerged as attractive targets for such approaches due to their elevated expression in various cancer types compared to normal tissues.

This compound is a novel agent that capitalizes on this enzymatic disparity. In its native state, the molecule is non-fluorescent and relatively non-toxic. The isobutyrate ester groups render the molecule lipophilic, facilitating its diffusion across the cell membrane. Once inside a cancer cell with high esterase activity, these ester groups are hydrolyzed. This enzymatic cleavage unmasks the fluorescein (B123965) fluorophore, leading to a "turn-on" fluorescence signal that can be utilized for imaging. Concurrently, the activated molecule is a potent inducer of ferroptosis, a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid peroxides. This targeted induction of cell death presents a novel therapeutic avenue.

Chemical Properties and Synthesis

While the exact chemical structure of the commercially available "this compound" is proprietary and linked to patent US20190263802A1, a representative structure can be inferred based on its name and the general structure of fluorescein derivatives. The core is the fluorescein molecule, with two isobutyrate groups ester-linked to the hydroxyl groups of the xanthene ring, and an amide linkage at the 6-position of the fluorescein core. The fluorescence of the fluorescein core is quenched by the ester groups in the intact molecule.

Synthesis:

The synthesis of fluorescein derivatives generally involves the condensation of a resorcinol (B1680541) derivative with a phthalic anhydride (B1165640) derivative. For this compound, a multi-step synthesis would be required, starting from a 6-aminofluorescein (B15268) derivative. A general, hypothetical synthesis protocol is provided below.

Hypothetical Synthesis Protocol:

-

Protection of Aminofluorescein: 6-Aminofluorescein is first protected, for example, by reacting it with a suitable protecting group for the amine to prevent side reactions.

-

Esterification: The protected 6-aminofluorescein is then reacted with isobutyryl chloride or isobutyric anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the diisobutyrate ester.

-

Deprotection: The protecting group on the amine is removed to yield this compound.

-

Purification: The final product is purified using column chromatography or recrystallization.

Mechanism of Action

The utility of this compound in cancer research stems from its dual function as an imaging agent and a therapeutic compound, both triggered by intracellular esterases.

Esterase-Mediated Activation and Fluorescence Turn-On

The core principle behind the application of this compound is its selective activation in cancer cells.

Figure 1: Activation workflow of this compound.

Induction of Ferroptosis

Upon activation, the cleaved molecule induces ferroptosis. Ferroptosis is a distinct form of regulated cell death that is dependent on iron and characterized by the accumulation of lipid reactive oxygen species (ROS).

Figure 2: Simplified signaling pathway of ferroptosis induction.

Quantitative Data

Table 1: General Fluorescence Properties of Fluorescein

| Property | Value |

| Excitation Maximum (hydrolyzed) | ~494 nm |

| Emission Maximum (hydrolyzed) | ~521 nm |

| Quantum Yield (hydrolyzed) | High |

| Extinction Coefficient (hydrolyzed) | High |

Note: These are general values for the fluorescein fluorophore. The exact spectral properties of the activated form of this compound may vary.

Experimental Protocols

The following are general protocols that can be adapted for the use of this compound in cancer cell research. Optimization for specific cell lines and experimental conditions is recommended.

Cell Culture and Treatment

Figure 3: General workflow for cell treatment.

-

Cell Seeding: Seed cancer cells of interest in appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for microscopy).

-

Incubation: Allow cells to adhere and grow to 70-80% confluency.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to perform a dose-response curve to determine the optimal working concentration.

-

Treatment: Remove the existing culture medium and replace it with the medium containing this compound. Include appropriate controls (e.g., vehicle control with DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours) depending on the assay.

Fluorescence Microscopy

-

Cell Preparation: Seed cells on glass-bottom dishes or chamber slides and treat as described in section 5.1.

-

Staining (Optional): For co-localization studies, other fluorescent dyes for specific organelles can be added according to their respective protocols.

-

Imaging:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add fresh culture medium or PBS for imaging.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~525 nm).

-

Acquire images at different time points to monitor the increase in fluorescence.

-

Cell Viability Assay (MTT or similar)

-

Cell Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound as described in section 5.1.

-

Assay: After the incubation period, perform a standard MTT or other viability assay according to the manufacturer's protocol.

-

Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Flow Cytometry for Esterase Activity and Cell Death

-

Cell Treatment: Treat cells in suspension or detach adherent cells after treatment.

-

Staining:

-

For esterase activity, the fluorescence from the activated this compound can be directly measured.

-

For cell death analysis, co-stain with a viability dye (e.g., Propidium Iodide or DAPI) to distinguish between live, apoptotic, and necrotic cells.

-

-

Analysis: Analyze the cells using a flow cytometer with appropriate laser and filter settings for fluorescein and the viability dye.

Conclusion